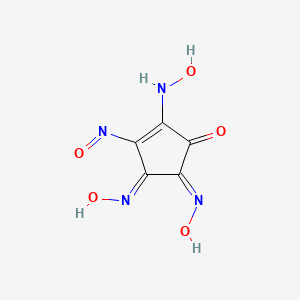
(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one is a chemical compound with the molecular formula C5H4N4O5 and a molecular weight of 200.11 g/mol . This compound is known for its unique structure, which includes four hydroxyimino groups attached to a cyclopentanone ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyimino groups. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino groups to other functional groups, such as amines.
Substitution: The hydroxyimino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso compounds, while reduction can yield amines .
Aplicaciones Científicas De Investigación
(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: The parent compound of (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one.
Hydroxyimino derivatives: Compounds with similar hydroxyimino functional groups.
Uniqueness
This compound is unique due to the presence of four hydroxyimino groups on a cyclopentanone ring, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
14379-01-2 |
|---|---|
Fórmula molecular |
C5H4N4O5 |
Peso molecular |
200.11 |
Nombre IUPAC |
2,5-bis(hydroxyamino)-3,4-dinitrosocyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H4N4O5/c10-5-3(8-13)1(6-11)2(7-12)4(5)9-14/h13-14H,(H2,8,9,10) |
Clave InChI |
IXHNKFHFEMGEHU-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C1=O)NO)N=O)N=O)NO |
Sinónimos |
2,3,4,5-Tetrakis(hydroxyimino)cyclopentanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















